molecular formula C19H24N4O2S B13767278 N-[2-(benzylamino)-2-oxoethyl]-N-(4-methylcyclohexyl)thiadiazole-4-carboxamide

N-[2-(benzylamino)-2-oxoethyl]-N-(4-methylcyclohexyl)thiadiazole-4-carboxamide

Cat. No.: B13767278
M. Wt: 372.5 g/mol
InChI Key: CDCPACZDZYISJJ-UHFFFAOYSA-N
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Description

N-[2-(benzylamino)-2-oxoethyl]-N-(4-methylcyclohexyl)thiadiazole-4-carboxamide is a complex organic compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(benzylamino)-2-oxoethyl]-N-(4-methylcyclohexyl)thiadiazole-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thiadiazole Ring: This can be achieved by cyclization reactions involving thiosemicarbazide and appropriate carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the Benzylamino Group: This step involves the reaction of the thiadiazole intermediate with benzylamine, often facilitated by coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

    Attachment of the Oxoethyl Group: This can be done through acylation reactions using oxoethyl halides or anhydrides.

    Incorporation of the 4-Methylcyclohexyl Group: This step typically involves alkylation reactions using 4-methylcyclohexyl halides or related compounds.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(benzylamino)-2-oxoethyl]-N-(4-methylcyclohexyl)thiadiazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the oxo group to a hydroxyl group.

    Substitution: Nucleophilic substitution reactions can occur at the benzylamino or oxoethyl groups, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, acyl chlorides, EDCI, DCC

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Hydroxyl derivatives

    Substitution: Various substituted thiadiazole derivatives

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial, antifungal, and anticancer activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[2-(benzylamino)-2-oxoethyl]-N-(4-methylcyclohexyl)thiadiazole-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s effects are mediated through pathways involving oxidative stress, signal transduction, and gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    N-(2-(Benzylamino)-2-oxoethyl)benzamide: Shares a similar structure but lacks the thiadiazole ring.

    Thiadiazole Derivatives: Other compounds containing the thiadiazole ring but with different substituents.

Uniqueness

N-[2-(benzylamino)-2-oxoethyl]-N-(4-methylcyclohexyl)thiadiazole-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C19H24N4O2S

Molecular Weight

372.5 g/mol

IUPAC Name

N-[2-(benzylamino)-2-oxoethyl]-N-(4-methylcyclohexyl)thiadiazole-4-carboxamide

InChI

InChI=1S/C19H24N4O2S/c1-14-7-9-16(10-8-14)23(19(25)17-13-26-22-21-17)12-18(24)20-11-15-5-3-2-4-6-15/h2-6,13-14,16H,7-12H2,1H3,(H,20,24)

InChI Key

CDCPACZDZYISJJ-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CC1)N(CC(=O)NCC2=CC=CC=C2)C(=O)C3=CSN=N3

Origin of Product

United States

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